5-Ethyl-1,3,4-thiadiazol-2-ol
Overview
Description
5-Ethyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound with the molecular formula C4H6N2OS. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Result of Action
- The synthesized 1,3,4-thiadiazole derivatives (including 5-Ethyl-1,3,4-thiadiazol-2-ol) were tested against E. coli, B. mycoides, and C. albicans. Four compounds demonstrated superior antimicrobial activity .
Its potential applications in medicine and industry warrant exploration . 🌟
Biochemical Analysis
Biochemical Properties
5-Ethyl-1,3,4-thiadiazol-2-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, this compound interacts with glutaminase, an enzyme involved in glutamine metabolism, leading to the inhibition of glutaminolysis . This interaction is crucial as it impacts the availability of glutamine, a vital amino acid for cellular functions. Additionally, this compound has been observed to bind to other proteins, potentially altering their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Furthermore, it affects gene expression by inhibiting transcription factors involved in cell proliferation and survival. The impact on cellular metabolism is also significant, as this compound alters the metabolic flux of key pathways, leading to reduced cell viability in certain contexts.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, this compound binds to the active site of glutaminase, inhibiting its activity and thereby reducing the conversion of glutamine to glutamate . Additionally, it can inhibit other enzymes by binding to their allosteric sites, leading to conformational changes that reduce their activity. These interactions result in downstream effects on gene expression, as the inhibition of key enzymes can alter the cellular environment and trigger stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable at room temperature but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been documented, with prolonged exposure leading to sustained inhibition of metabolic pathways and reduced cell viability. These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical inhibition without adverse effects. These findings underscore the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes. This compound inhibits glutaminase, affecting the glutamine metabolism pathway . Additionally, this compound has been shown to interact with other enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered cellular energy production and biosynthesis, impacting overall cell function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and can accumulate in certain cellular compartments . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its localization within cells and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,4-thiadiazol-2-ol typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3,4-thiadiazol-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiadiazoles .
Scientific Research Applications
5-Ethyl-1,3,4-thiadiazol-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazol-2-ol
- 5-Phenyl-1,3,4-thiadiazol-2-ol
- 5-Amino-1,3,4-thiadiazol-2-thiol
Uniqueness
5-Ethyl-1,3,4-thiadiazol-2-ol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in drug development and material science .
Properties
IUPAC Name |
5-ethyl-3H-1,3,4-thiadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCVHUXVHMHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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